2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves the reaction of ethyl 2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate with aliphatic amines. The reaction conditions often include the use of ethanol as a solvent and sodium ethoxide as a base. The mixture is usually refluxed for several hours to obtain the desired acetamide product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with hydrazine hydrate and aniline to form 2-hydrazinyl- and 2-anilino-6-methylpyrimidin-4(3H)-ones, respectively.
Alkylation Reactions: Alkylation of pyrimidine-2-thiones with ethyl chloroacetate can lead to the formation of S-alkyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Hydrazine Hydrate: Used in substitution reactions to form hydrazinyl derivatives.
Aniline: Used in substitution reactions to form anilino derivatives.
Ethyl Chloroacetate: Used in alkylation reactions to form S-alkyl derivatives.
Major Products
The major products formed from these reactions include:
- 2-hydrazinyl-6-methylpyrimidin-4(3H)-one
- 2-anilino-6-methylpyrimidin-4(3H)-one
- S-alkyl derivatives
Scientific Research Applications
2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide has several scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activities, including anticancer, antitubercular, and anti-HIV properties .
- Medicine : Investigated for its potential therapeutic applications in treating various diseases and infections.
- Industry : Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing various cellular processes. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
- 2-methoxy-4-methyl-6-(methylamino)-1,3,5-triazine
Uniqueness
2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is unique due to its specific structural features, such as the presence of a methoxy group at the 4-position and a sulfanyl group at the 2-position of the pyrimidine ring. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H15N3O3S |
---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C14H15N3O3S/c1-9-4-3-5-10(6-9)15-12(19)8-21-14-16-11(18)7-13(17-14)20-2/h3-7H,8H2,1-2H3,(H,15,19)(H,16,17,18) |
InChI Key |
CGAGUCTZPJXCKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=CC(=O)N2)OC |
Origin of Product |
United States |
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